molecular formula C7H10O4S B14655560 3-((3-Carboxypropyl)thio)acrylic acid CAS No. 41108-57-0

3-((3-Carboxypropyl)thio)acrylic acid

Cat. No.: B14655560
CAS No.: 41108-57-0
M. Wt: 190.22 g/mol
InChI Key: ZZVSGQUJCJHNLE-HWKANZROSA-N
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Description

3-((3-Carboxypropyl)thio)acrylic acid is a sulfur-containing acrylic acid derivative characterized by a thioether linkage (-S-) connecting a 3-carboxypropyl group to the α-carbon of the acrylic acid backbone. This structure combines the reactivity of the acrylic acid moiety (with its α,β-unsaturated carbonyl system) with the hydrophilic and chelating properties of the carboxylic acid groups.

Properties

CAS No.

41108-57-0

Molecular Formula

C7H10O4S

Molecular Weight

190.22 g/mol

IUPAC Name

4-[(E)-2-carboxyethenyl]sulfanylbutanoic acid

InChI

InChI=1S/C7H10O4S/c8-6(9)2-1-4-12-5-3-7(10)11/h3,5H,1-2,4H2,(H,8,9)(H,10,11)/b5-3+

InChI Key

ZZVSGQUJCJHNLE-HWKANZROSA-N

Isomeric SMILES

C(CC(=O)O)CS/C=C/C(=O)O

Canonical SMILES

C(CC(=O)O)CSC=CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-Carboxypropyl)thio)acrylic acid can be achieved through several methods. One common approach involves the reaction of 3-mercaptopropionic acid with acrylic acid under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of 3-((3-Carboxypropyl)thio)acrylic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-((3-Carboxypropyl)thio)acrylic acid undergoes various types of chemical reactions, including:

    Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions at the thioether linkage.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thioethers.

Scientific Research Applications

3-((3-Carboxypropyl)thio)acrylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-((3-Carboxypropyl)thio)acrylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the thioether linkage can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Differences

Compound Key Structural Features Functional Groups
3-((3-Carboxypropyl)thio)acrylic acid Acrylic acid + 3-carboxypropyl thioether Carboxylic acid, thioether, alkene
3-(Arylthio)propionic acid Propionic acid + aryl thioether Carboxylic acid, thioether, aryl
3-(3-Thienyl)acrylic acid Acrylic acid + thiophene substituent Carboxylic acid, aromatic thiophene
MK-571 (Leukotriene antagonist) Quinoline core + dithio side chain + carboxylic acid Carboxylic acid, thioether, aromatic
3-[(3-(Trimethoxysilyl)propyl)thio]propane-1-oxy-sulfonic acid Sulfonic acid + siloxane + thioether Sulfonic acid, siloxane, thioether

Key Observations :

  • Thioether vs.
  • Carboxylic Acid Density : The dual carboxylic acid groups (one from acrylic acid, one from the propyl chain) distinguish it from simpler analogs like 3-(arylthio)propionic acid, which has only one carboxylic acid group. This may enhance its metal-chelating capacity or acidity .

Physicochemical Properties

  • Solubility : The dual carboxylic acids likely enhance water solubility compared to 3-(arylthio)propionic acids, which are more lipophilic due to aryl groups .
  • Stability: The thioether linkage is generally stable under physiological conditions but may oxidize to sulfoxides or sulfones in the presence of strong oxidizers, as noted in Safety Data Sheets for related compounds .

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